4-Br-Bnlm
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Overview
Description
4-Bromo-N-(4-methoxybenzyl)-N-methylbenzamide, commonly known as 4-Br-Bnlm, is a selective inhibitor of glucose-regulated protein 94 (Grp94) with an EC50 value of 0.96 µM . This compound is known for its ability to reduce the levels of mutant myocilin proteins as well as wild-type myocilin misfold in cells . It promotes the clearance of toxic forms of myocilin and reduces myocilin toxicity .
Preparation Methods
The synthesis of 4-Br-Bnlm involves several steps. One common method includes the amination of bromobenzene using hydrazine hydrate and iron oxide carbon as catalysts in ethanol . This reaction results in a high yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
4-Br-Bnlm undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of brominated metabolites .
Scientific Research Applications
4-Br-Bnlm has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used to study the effects of Grp94 inhibition on cellular processes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
4-Br-Bnlm exerts its effects by selectively inhibiting glucose-regulated protein 94 (Grp94) . This inhibition reduces the levels of mutant myocilin proteins and promotes the clearance of toxic forms of myocilin . The molecular targets and pathways involved include the inhibition of myocilin secretion and the reduction of myocilin toxicity in primary human trabecular meshwork cells .
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H18BrClN2O4 |
---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
methyl 2-[2-[1-[(4-bromophenyl)methyl]imidazol-2-yl]ethyl]-3-chloro-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C20H18BrClN2O4/c1-28-20(27)18-14(19(22)16(26)10-15(18)25)6-7-17-23-8-9-24(17)11-12-2-4-13(21)5-3-12/h2-5,8-10,25-26H,6-7,11H2,1H3 |
InChI Key |
FHDUIAYTJZAXNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1O)O)Cl)CCC2=NC=CN2CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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